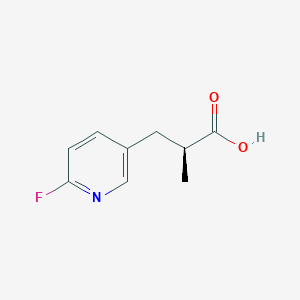

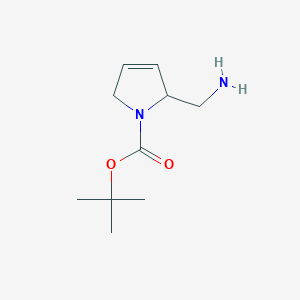

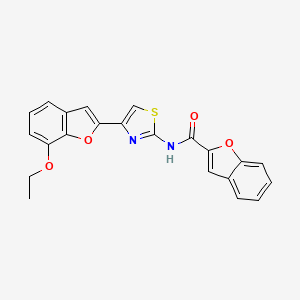

![molecular formula C22H29N3OS B2441832 3-[(E)-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]amino]-1-phenylthiourea CAS No. 156605-69-5](/img/structure/B2441832.png)

3-[(E)-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]amino]-1-phenylthiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “Ethyl 3- (3,5-di-tert-butyl-4-hydroxyphenyl)propanoate” is related to the compound you’re asking about . It has a molecular weight of 306.45 and is a solid at room temperature . It’s used in products based on plastic, such as food packaging and storage, toys, mobile phones .

Synthesis Analysis

The synthesis of a related compound, “Octadecyl 3- (3,5-di-tert-butyl-4-hydroxyphenyl)propanoate”, was extracted from the culture broth of soil isolate Alcaligenes faecalis MT332429 . The compound showed promising antimycotic activity .Molecular Structure Analysis

The crystal structure of a related compound, “(E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-phenylprop-2-en-1-one”, has been studied . The compound has a monoclinic crystal structure .Chemical Reactions Analysis

The compound “β- (3,5-di- tert -butyl-4-hydroxyphenyl) β- (3,5-di- tert -butyl-4-hydroxyphenyl)hydrazide” is highly susceptible to oxidation .Physical And Chemical Properties Analysis

The related compound “Ethyl 3- (3,5-di-tert-butyl-4-hydroxyphenyl)propanoate” has a boiling point of 357.6°C at 760 mmHg and a melting point of 50-51°C .Scientific Research Applications

Environmental Exposure Biomarkers

- Study on Environmental Contaminants : Liu and Mabury (2021) investigated a family of synthetic phenolic antioxidants (SPAs) used in polymers and identified fenozan acid as a potential urinary biomarker for human exposure to these antioxidants. This study implies the potential environmental presence of compounds related to the 3,5-di-tert-butyl-4-hydroxyphenyl structure (Liu & Mabury, 2021).

Synthesis and Structural Analysis

- Synthesis of Related Compounds : Ukhin et al. (2009) synthesized and analyzed the crystal structure of a compound closely related to the chemical , illustrating the methods of synthesis and structure determination in this field (Ukhin, Suponitskii, Belousova, & Gribanova, 2009).

- Study of Molecular Structure and Antioxidant Properties : Ghichi et al. (2018) researched the synthesis, molecular structure, and antioxidant properties of compounds similar to 3,5-di-tert-butyl-4-hydroxyphenyl derivatives, contributing to our understanding of the chemical properties and potential applications of these compounds (Ghichi et al., 2018).

Antioxidant Properties and Applications

- Research on Antioxidants and Biological Properties : Zvegintseva et al. (1978) synthesized a compound containing the 3,5-di-tert-butyl-4-hydroxyphenyl group and explored its use as a polyfunctional antioxidant and biologically active compound (Zvegintseva, Medvedev, Romanchenko, & Lisitsa, 1978).

Pharmaceutical Research

- Synthesis for Potential Drug Application : Ikuta et al. (1987) synthesized a series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones and evaluated them as potential anti-inflammatory and analgesic agents, highlighting the pharmaceutical applications of these compounds (Ikuta et al., 1987).

Material Science Applications

- Study on Mesoporous Silica Nanoparticles : Huang et al. (2018) investigated the use of mesoporous silica nanoparticles loaded with a derivative of 3,5-di-tert-butyl-4-hydroxyphenyl as an antioxidant in synthetic ester lubricant oil, indicating potential applications in material science (Huang et al., 2018).

Mechanism of Action

Safety and Hazards

The related compound “3- (3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, esters with C13-C15 branched and linear alcohols” has been evaluated for safety . The panel concluded that there is no safety concern for the consumer if the substance is used only in polyolefins in contact with foods other than fatty/high-alcoholic and dairy products and its migration does not exceed 0.05 mg/kg food .

Future Directions

properties

IUPAC Name |

1-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-3-phenylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3OS/c1-21(2,3)17-12-15(13-18(19(17)26)22(4,5)6)14-23-25-20(27)24-16-10-8-7-9-11-16/h7-14,26H,1-6H3,(H2,24,25,27)/b23-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSOWXMFJCBIBB-OEAKJJBVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC(=S)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/NC(=S)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

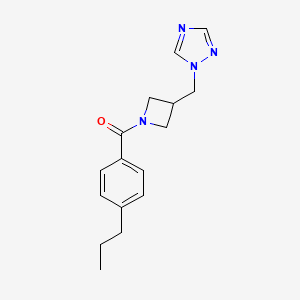

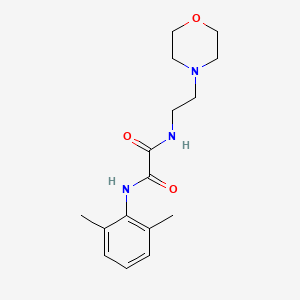

![(E)-N-[1-[3-Chloro-4-(trifluoromethyl)phenyl]ethyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2441749.png)

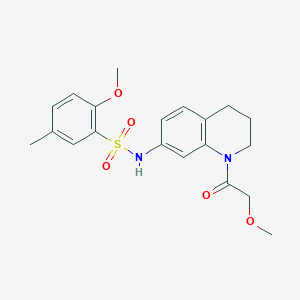

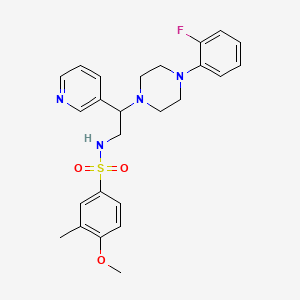

![4-(dipropylsulfamoyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2441758.png)

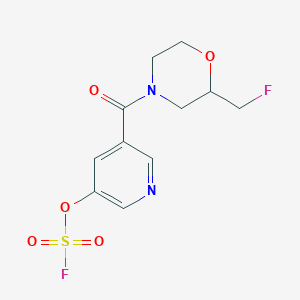

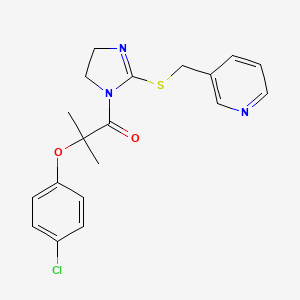

![5-(2-Hydroxyethyl)-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol](/img/structure/B2441761.png)

![2-[[1-(1,3,4-Oxadiazol-2-ylmethyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2441766.png)

![(E)-N-[[4-(difluoromethoxy)phenyl]methyl]-2-phenylethenesulfonamide](/img/structure/B2441769.png)